Etymemazine
Overview
Description
Etymemazine is an antipsychotic, antihistamine, and anticholinergic drug of the phenothiazine chemical class . It is structurally related to cyamemazine and methotrimeprazine .
Synthesis Analysis
Etymemazine can be synthesized by S N 2 alkylation of 2-ethylphenothiazine with 1-dimethylamino-2-methyl-3-chloropropane using sodamide as a base .Molecular Structure Analysis
The molecular formula of Etymemazine is C20H26N2S . It has an average mass of 326.499 Da and a monoisotopic mass of 326.181671 Da .Physical And Chemical Properties Analysis
Etymemazine is a compound of the phenothiazines class . These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .Scientific Research Applications
Antipsychotic Use in Palliative Care
Etymemazine's application extends to palliative care as an antipsychotic, anxiolytic, antiemetic, and sedative drug. However, the evidence supporting its use in palliative symptom control is primarily from open series and case reports, highlighting a need for prospective randomized trials (Dietz et al., 2013).
Anti-inflammatory Potential
Research has shown that etymemazine may have an anti-inflammatory effect. A study on chronic hepatic inflammation induced by alcohol in mice revealed that etymemazine treatment led to a significant reduction in serum AST levels and evident hepatocellular damage. The study suggests etymemazine's potential as a drug for chronic inflammation treatment induced by chronic alcoholism (Rocha et al., 2012).
Antimicrobial Activity
Etymemazine has demonstrated potential in antimicrobial activity, especially against resistant strains. A study found that it inhibited the respiration of multi-drug resistant clinical isolates of Mycobacterium tuberculosis, suggesting its potential use in the initial therapy of freshly diagnosed tuberculosis (Amaral et al., 1996).
Impact on Cancer Treatment
In cancer research, etymemazine has shown potential in combination therapy. A study utilized etymemazine in combination with doxorubicin for targeting both cancer cells and cancer stem cells. This strategy, leveraging etymemazine's ability to kill cancer stem cells, aims to mitigate disease reoccurrence, indicating a promising approach for breast cancer treatment (Ke et al., 2014).
Role in Gastrointestinal Treatments
Etymemazine has been involved in gastrointestinal treatments. Studies on drugs like chlorpromazine, closely related to etymemazine, have shown efficacy in reducing symptoms in patients with diarrhoea due to Vibrio cholerae and Escherichia coli. These findings highlight the potential use of etymemazine in similar conditions (Gh, 1996).
Safety and Hazards
properties
IUPAC Name |
3-(2-ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2S/c1-5-16-10-11-20-18(12-16)22(14-15(2)13-21(3)4)17-8-6-7-9-19(17)23-20/h6-12,15H,5,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKHCLAXJXCWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046935 | |
Record name | Etymemazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etymemazine | |
CAS RN |
523-54-6 | |
Record name | 2-Ethyl-N,N,β-trimethyl-10H-phenothiazine-10-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etymemazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etymemazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETYMEMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861J4K81C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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